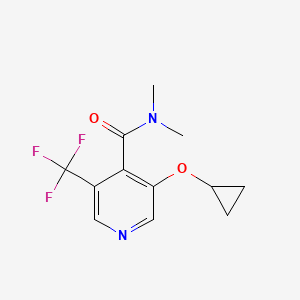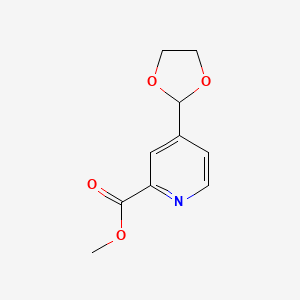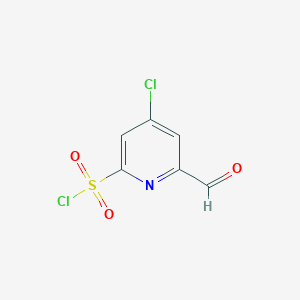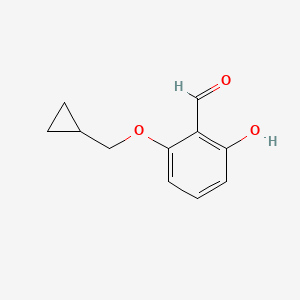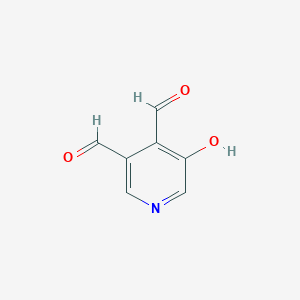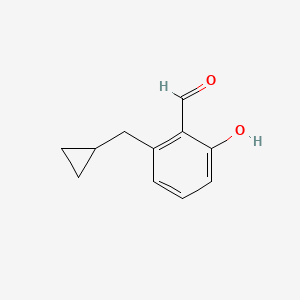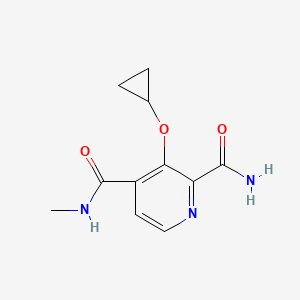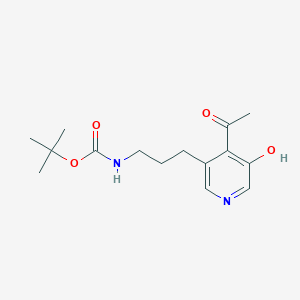
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of Functional Groups: The acetyl and hydroxyl groups are introduced onto the pyridine ring through specific reactions such as acetylation and hydroxylation.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached to the pyridine ring through a reaction with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl and acetyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-hydroxy-3-pyridinylcarbamate: This compound has a similar structure but lacks the acetyl group, which may affect its chemical reactivity and biological activity.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has a different substitution pattern on the aromatic ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-acetyl-5-hydroxypyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-11(8-16-9-12(13)19)6-5-7-17-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,17,20) |
InChI Key |
WVQJFRGTXYEONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1CCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


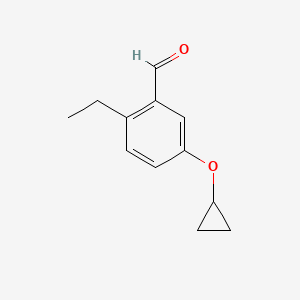
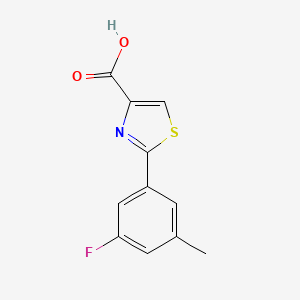
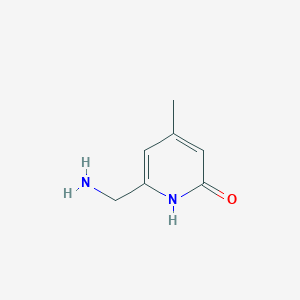
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
